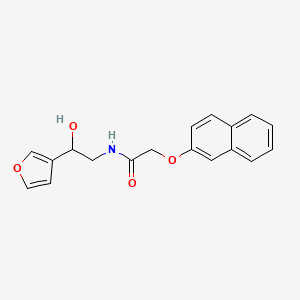
N-(2-(furan-3-yl)-2-hydroxyethyl)-2-(naphthalen-2-yloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(furan-3-yl)-2-hydroxyethyl)-2-(naphthalen-2-yloxy)acetamide is a useful research compound. Its molecular formula is C18H17NO4 and its molecular weight is 311.337. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(furan-3-yl)-2-hydroxyethyl)-2-(naphthalen-2-yloxy)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, synthesis, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Synthesis
The compound features a furan ring and a naphthalene moiety connected through a hydroxyethyl group. The structural formula can be represented as follows:
Synthesis Methodology
While specific synthesis protocols for this compound were not detailed in the search results, similar compounds often involve multi-step organic synthesis techniques, including acylation and coupling reactions. The use of intermediates such as furan derivatives and naphthalene derivatives is common.
Antioxidant Properties
This compound exhibits significant antioxidant activity. Research indicates that compounds with furan and naphthalene structures often contribute to free radical scavenging abilities, which can mitigate oxidative stress in biological systems.
Anti-inflammatory Effects
Studies have shown that derivatives of naphthalene can inhibit pro-inflammatory cytokines. The presence of the hydroxyethyl group may enhance the compound's solubility and bioavailability, leading to improved anti-inflammatory effects.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
- Scavenging Free Radicals : The furan ring contributes to the electron donation capacity, allowing the compound to neutralize free radicals effectively.
- Modulation of Signaling Pathways : Research suggests that such compounds can influence pathways related to inflammation and cell survival.
Case Study 1: Renal Protection
A study investigated the protective effects of related compounds on glycerol-induced acute kidney injury (AKI) in mice. The results indicated that compounds with similar structural features reduced serum urea and creatinine levels, suggesting renal protective effects through anti-inflammatory mechanisms .
| Treatment | Serum Urea (mg/dL) | Serum Creatinine (mg/dL) |
|---|---|---|
| Control | 60 | 1.5 |
| N-(2-hydroxyphenyl)acetamide | 40 | 0.8 |
| N-(2-hydroxyphenyl)acetamide + AuNPs | 30 | 0.5 |
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of naphthalene derivatives, indicating efficacy against various microbial strains. Compounds with similar functional groups demonstrated significant inhibition zones in agar diffusion tests.
| Microbial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 12 |
Propriétés
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c20-17(15-7-8-22-11-15)10-19-18(21)12-23-16-6-5-13-3-1-2-4-14(13)9-16/h1-9,11,17,20H,10,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVHQIYEJCPOCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NCC(C3=COC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














